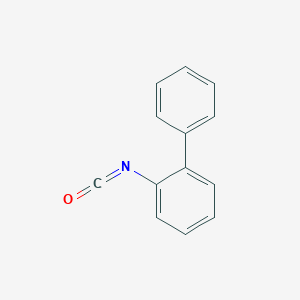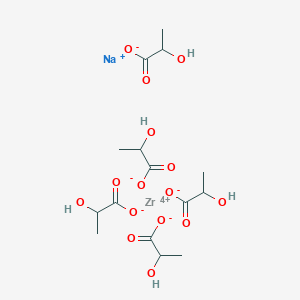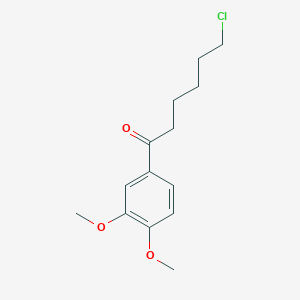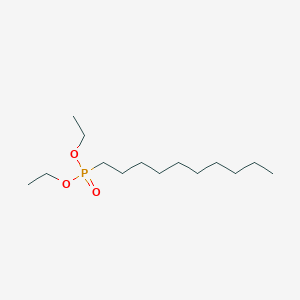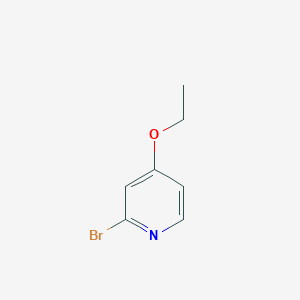![molecular formula C19H20O2S4 B097277 O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate CAS No. 17435-01-7](/img/structure/B97277.png)
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate, also known as EDDMST, is a synthetic organic compound with broad applications in scientific research. It is a member of the family of organosulfur compounds, which are known for their diverse biological activities. EDDMST has been extensively studied for its potential as a tool in various fields, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has been shown to inhibit the activity of several enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has also been shown to modulate the activity of various transcription factors and cytokines, which play key roles in immune responses.
Effets Biochimiques Et Physiologiques
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has been shown to have antioxidant effects, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a broad range of biological activities, making it a useful tool for investigating various biological processes. However, O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate also has some limitations. It is a highly reactive compound that can undergo rapid hydrolysis and oxidation, which can complicate its use in certain experiments. Additionally, O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several potential future directions for research on O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate. One area of interest is the development of analogs and derivatives of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate with improved pharmacokinetic and toxicity profiles. Another area of interest is the investigation of the potential therapeutic applications of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms of action of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate involves the reaction of ethyl chloroformate with diphenylmethyl mercaptide, followed by the reaction of the resulting ethyl diphenylmethylthiocarbamate with hydrogen sulfide. The final product is obtained by treating the resulting ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylthiocarbamate with sodium methoxide.
Applications De Recherche Scientifique
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has been used in scientific research as a tool for investigating the mechanisms of action of various biological processes. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has also been used as a probe for studying the structure and function of proteins and enzymes.
Propriétés
Numéro CAS |
17435-01-7 |
|---|---|
Nom du produit |
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate |
Formule moléculaire |
C19H20O2S4 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate |
InChI |
InChI=1S/C19H20O2S4/c1-3-20-17(22)24-19(25-18(23)21-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
LTMYFXACKZEONV-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SC(C1=CC=CC=C1)(C2=CC=CC=C2)SC(=S)OCC |
SMILES canonique |
CCOC(=S)SC(C1=CC=CC=C1)(C2=CC=CC=C2)SC(=S)OCC |
Synonymes |
(Diphenylmethylenebisthio)bis(thioformic acid O-ethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



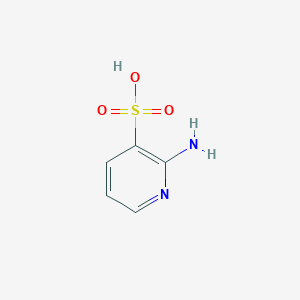
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
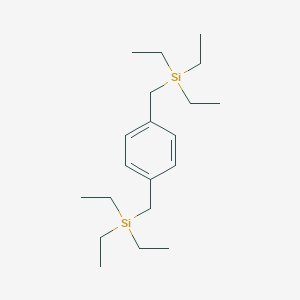
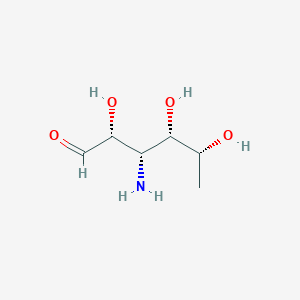
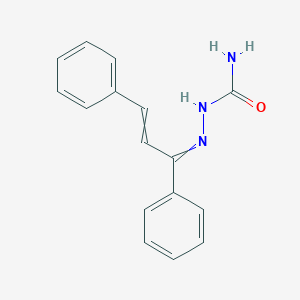
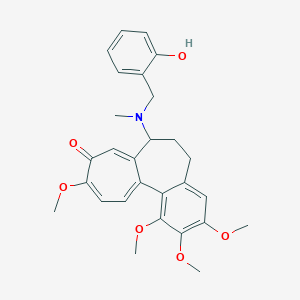
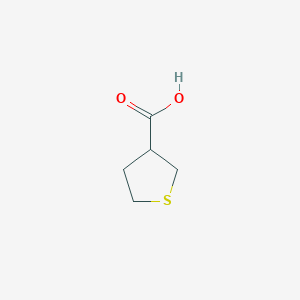
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
